BALF Immunoblot Performance vs. Commercial Panel
In a systematic head-to-head comparison of all commercially available monoclonal anti-MUC5AC antibodies (excluding those with known carbohydrate specificity), clones Mg-31, O.N.457, and 45M1 outperformed all other tested clones on mucin-content-standardized human bronchoalveolar lavage fluid (BALF) samples in immunoblot assays [1]. Among these three top-performing clones, only 45M1 was shown via epitope mapping to recognize linear peptide epitopes on the MUC5AC protein backbone, enabling detection that is independent of disease-associated glycosylation alterations [1].
| Evidence Dimension | Antibody performance ranking: signal strength and reproducibility |
|---|---|
| Target Compound Data | Clone 45M1: Top-tier performer; linear peptide epitope recognition (glycosylation-independent) |
| Comparator Or Baseline | All other commercially available monoclonal anti-MUC5AC antibodies (excluding carbohydrate-specific clones); two additional top performers (Mg-31, O.N.457) recognize non-linear/conformational epitopes |
| Quantified Difference | Clone 45M1 is among the top 3 performers across the full commercial panel, and is the only top performer with linear peptide epitope specificity |
| Conditions | Mucin-content-standardized human bronchoalveolar lavage fluid (BALF) samples; immunoblot assays |
Why This Matters
Procurement of clone 45M1 reduces experimental variability and ensures MUC5AC detection across diverse patient samples regardless of glycosylation state—a critical factor for reproducible mucin quantification in respiratory disease research.
- [1] Krause T, Röckendorf N, Gaede KI, Ramaker K, Sinnecker H, Frey A. Validation of antibody reagents for mucin analysis in chronic inflammatory airway diseases. MAbs. 2017;9(2):333-341. PMID: 27911216. View Source
